6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4O/c17-10-3-1-8(2-4-10)9-5-12-11(13(25)6-9)7-24-15(21-12)22-14(23-24)16(18,19)20/h1-4,7,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLNXUCDPMSYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)C(F)(F)F)N=C21)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 879568-95-3
- Molecular Formula : C13H8F4N4O
Biological Activity Overview
The compound exhibits a range of biological activities primarily attributed to its triazole and quinazoline scaffolds. These activities include:
- Antimicrobial Activity : Several studies indicate that compounds containing the triazole moiety show promising antibacterial and antifungal properties. For example, derivatives have been evaluated against various pathogens including Staphylococcus aureus and Escherichia coli with notable efficacy .
- Anticancer Properties : The triazoloquinazoline framework has been associated with anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Research indicates that structural modifications can enhance potency against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the triazole and quinazoline rings in modulating biological activity. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms significantly influences the lipophilicity and electronic properties of the compound, enhancing its interaction with biological targets .
- Trifluoromethyl Group : This group has been shown to increase metabolic stability while maintaining bioactivity. Compounds with this substitution often demonstrate improved pharmacokinetic profiles .
Case Studies
- Antimicrobial Evaluation :
- Anticancer Activity :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer properties: Compounds within the quinazoline family have been reported to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Antimicrobial effects: Some derivatives have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory activities: The presence of the triazole moiety is often associated with anti-inflammatory effects.
Medicinal Chemistry Applications
- Targeted Therapy Development : The compound's ability to modulate specific biological pathways makes it a candidate for developing targeted therapies for diseases such as cancer and infections.
- Lead Compound for Synthesis : It serves as a lead compound for synthesizing new derivatives that may enhance potency or reduce side effects.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined several quinazoline derivatives, including those structurally related to our compound. Results indicated significant inhibition of cancer cell growth in vitro, particularly against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of the EGFR signaling pathway.
Antimicrobial Studies
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of various fluorinated quinazolines. The study found that compounds similar to 6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibited potent activity against resistant strains of Staphylococcus aureus.
Anti-inflammatory Potential
In a recent investigation into anti-inflammatory agents, derivatives of this compound were tested for their ability to inhibit pro-inflammatory cytokines. Results showed a marked reduction in TNF-alpha levels in treated macrophages compared to controls.
Data Tables
| Activity Type | Study Reference | Findings |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Significant inhibition of cancer cell growth |
| Antimicrobial | Smith et al. (2023) | Potent activity against resistant S. aureus |
| Anti-inflammatory | Recent Investigation | Reduction in TNF-alpha levels |
Chemical Reactions Analysis
Core Reactivity of the Triazoloquinazolinone Scaffold
The compound’s reactivity arises from two fused heterocycles: a triazole ring (contributing electron-deficient properties) and a partially saturated quinazolinone moiety (a lactam system with electrophilic sites). Key reactive features include:
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Triazole Ring : Susceptible to nucleophilic substitution at the C-2 position due to electron withdrawal by adjacent nitrogen atoms .
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Quinazolinone Lactam : The carbonyl group at C-8 participates in hydrolysis under acidic/basic conditions, while the C-6/C-7 dihydro region undergoes dehydrogenation to form aromatic systems .
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Substituent Effects : The 4-fluorophenyl group enhances stability against metabolic degradation, while the trifluoromethyl group increases lipophilicity and steric bulk .
2.1. Nucleophilic Substitution Reactions
The triazole ring undergoes nucleophilic substitution with primary/secondary amines or thiols under mild conditions:
| Reaction Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| NH₂R (R = alkyl), DMF, 80°C, 4–6 h | 2-(Alkylamino)-triazoloquinazolinones | 65–78 | |
| KSH, EtOH, reflux, 12 h | 2-Mercapto-triazoloquinazolinones | 72 |
2.2. Oxidation and Reduction
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Dehydrogenation : Catalytic Pd/C in DMF at 120°C converts the dihydroquinazolinone to a fully aromatic quinazoline system .
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Lactam Hydrolysis : Heating with 6M HCl yields 2-(trifluoromethyl)-6-(4-fluorophenyl)triazoloquinazoline-8-carboxylic acid (85% yield) .
2.3. Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene, CuI | DMSO, 100°C, 8 h | Triazoloquinazolinone-fused isoquinoline | Anticancer lead compounds |
3.2. Trifluoromethyl Group Stability
The CF₃ group resists hydrolysis but undergoes radical-mediated defluorination under UV light (λ = 254 nm, 72 h), forming a carboxylic acid derivative .
Biological Activity and Mechanistic Insights
Derivatives of this compound exhibit notable bioactivity:
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Anticancer Activity : Inhibits Polo-like kinase 1 (Plk1) with IC₅₀ = 0.42 μM by binding to the polo-box domain (PBD) .
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Structure-Activity Relationship (SAR) :
| Derivative Structure | Plk1 IC₅₀ (μM) | Antiproliferative Activity (HeLa) |
|---|---|---|
| 6-(4-Fluorophenyl)-2-CF₃ (parent) | 0.42 | GI₅₀ = 1.8 μM |
| 6-(3-Fluorophenyl)-2-CF₃ | 1.15 | GI₅₀ = 4.2 μM |
| 2-CH₃ (instead of CF₃) | 3.89 | GI₅₀ = 12.1 μM |
Synthetic Methodologies
The compound is synthesized via a three-step protocol:
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Cyclocondensation : 4-Fluorophenylglyoxal and 3-amino-1,2,4-triazole react in DMF at 100°C to form the triazole intermediate .
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Quinazolinone Formation : Cyclization with trifluoromethylated anthranilic acid using POCl₃ (yield: 68%) .
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Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) followed by recrystallization .
Stability and Degradation Pathways
Comparison with Similar Compounds
Key Observations:
Fluorophenyl vs. Methylphenyl: Fluorine’s electronegativity enhances dipole interactions in biological systems, whereas methyl groups (e.g., in and ) primarily contribute to hydrophobic interactions . Ortho-Substituents: The 2-methylphenyl group in may reduce activity due to steric hindrance, whereas para-substituents (e.g., 4-fluorophenyl) optimize spatial alignment .
The target compound’s trifluoromethyl group may further enhance activity by mimicking bioactive motifs in FDA-approved drugs (e.g., celecoxib’s trifluoromethyl-pyrazole moiety) .
Synthetic Efficiency: reports a superior synthesis method for triazoloquinazolinones using the NGPU catalyst, achieving high yields with reduced reaction times (4–5 hours) and lower catalyst loading (5 mol%) compared to traditional methods . This protocol could theoretically be adapted for synthesizing the target compound.
Q & A
Q. What synthetic methodologies are reported for preparing this compound, and how are reaction conditions optimized?
The synthesis involves cyclocondensation or heterocyclization reactions. For example:
- Cyclization in THF : Precursors are refluxed with diethyl oxalate, yielding ~39.5% .
- Catalytic optimization : p-Toluenesulfonic acid in ethyl acetate at 60°C improves crystallinity and yield .
- Solvent effects : Aprotic solvents (DMSO, THF) enhance reaction efficiency, while polar solvents aid in intermediate stabilization . Key parameters include temperature (60–80°C), stoichiometric ratios, and purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques confirm structural integrity?
A multi-technique approach is used:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic δ 7.40–8.64 ppm) and carbon frameworks (e.g., trifluoromethyl at δ 122.5 ppm) .
- HRMS : Validates molecular ions ([M+H]⁺ with <0.5 ppm error) .
- X-ray crystallography : Resolves absolute configuration, as shown for analogous triazoloquinazolines (R-factor = 0.047) .
- Elemental analysis : Confirms purity (C, H, N deviations <0.4%) .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of electronic properties?
- Geometry optimization : B3LYP/6-31G(d) calculations predict bond angles and dihedral angles, aligning with X-ray data .
- Reactivity prediction : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies electrophilic/nucleophilic sites .
- Vibrational analysis : Matches experimental IR spectra to simulated stretching modes (e.g., C=O at ~1700 cm⁻¹) .
Q. What strategies resolve contradictions in biological activity data?
- Assay standardization : Control pH, temperature, and solvent systems (e.g., DMSO concentration <1%) .
- Structural-activity nuances : Fluorine substitution at the 4-position enhances metabolic stability compared to 2- or 3-positions .
- Orthogonal validation : Combine enzymatic inhibition (e.g., IC50) with whole-cell antimicrobial testing to exclude off-target effects .
Q. How is the environmental fate of this compound evaluated in ecological risk assessments?
- Partitioning studies : Measure log Kow to predict bioaccumulation potential .
- Abiotic degradation : Hydrolysis at varying pH (e.g., t1/2 in aqueous buffers) .
- Ecotoxicology : Use tiered testing (e.g., Daphnia magna LC50) under OECD guidelines .
Methodological Considerations
Q. What experimental designs are robust for dose-response studies?
- Randomized block designs : Split plots with four replicates minimize spatial bias .
- Dose-ranging : Test 5–7 concentrations (logarithmic spacing) to calculate IC50/EC50 .
- Negative controls : Include solvent-only and untreated groups to normalize data .
Q. How are synthetic byproducts characterized and mitigated?
- LC-MS monitoring : Detect intermediates (e.g., m/z 449.1355 for thiazolo-triazole derivatives) .
- Byproduct minimization : Optimize reaction time (e.g., 15 hours for complete conversion) .
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) .
Data Contradiction Analysis
Q. Why do solubility profiles vary across studies?
- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) alter solubility .
- Solvent systems : Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies .
- pH-dependent solubility : Protonation of basic nitrogen atoms in acidic buffers increases solubility .
Q. How can conflicting cytotoxicity results be reconciled?
- Cell line specificity : Compare epithelial (HeLa) vs. immune (THP-1) models .
- Metabolic activation : Pre-incubate with liver microsomes to assess prodrug conversion .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
